molecular formula C18H25N3O4S2 B2558816 4-(tert-butyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide CAS No. 1172925-80-2

4-(tert-butyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide

Cat. No. B2558816
CAS RN: 1172925-80-2
M. Wt: 411.54
InChI Key: VTGXDBNHHBTXGG-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H25N3O4S2 and its molecular weight is 411.54. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound’s structural features suggest potential utility as a pharmacophore . The presence of a tetrahydrothiophene dioxo group could imply activity as a sulfonamide diuretic , which are known to inhibit carbonic anhydrase and manage fluid retention in conditions like glaucoma, epilepsy, and altitude sickness . Additionally, the tert-butyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach therapeutic targets within the body.

Agriculture

In the agricultural sector, compounds with a sulfonamide moiety have been explored for their potential as pesticides or herbicides . The tetrahydrothiophene ring could be investigated for its fungicidal properties, as sulfur-containing heterocycles are often active against a range of plant pathogens .

Materials Science

The compound’s unique structure could be valuable in materials science, particularly in the development of novel polymers . The benzenesulfonamide group can act as a linking unit in polymer chains, potentially leading to materials with specific mechanical properties or chemical resistances .

Environmental Science

In environmental science, the tetrahydrothiophene component might be studied for its role in bioremediation processes. Sulfur-containing compounds are known to interact with heavy metals and could be used to remove contaminants from water or soil .

Chemical Synthesis

This compound could serve as an intermediate in the synthesis of more complex molecules. Its benzenesulfonamide group is a common precursor in the preparation of dyes, while the tetrahydrothiophene ring could be a building block for various sulfur-containing drugs and chemicals .

Biochemistry

In biochemistry, the sulfonamide group is structurally similar to the sulfonamides found in some amino acids and coenzymes. This similarity could be exploited to study enzyme inhibition or to design mimetics of biological molecules .

Analytical Chemistry

The compound’s distinct UV/Vis absorption spectrum, due to the benzenesulfonamide group, could be utilized in analytical chemistry for the detection and quantification of this or similar compounds in complex mixtures .

Nanotechnology

Lastly, in nanotechnology, the compound’s molecular structure could be used to create molecular self-assemblies or nanoscale devices . The tert-butyl group might contribute to the stability of such structures under various conditions .

properties

IUPAC Name

4-tert-butyl-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S2/c1-13-11-17(21(19-13)15-9-10-26(22,23)12-15)20-27(24,25)16-7-5-14(6-8-16)18(2,3)4/h5-8,11,15,20H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGXDBNHHBTXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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